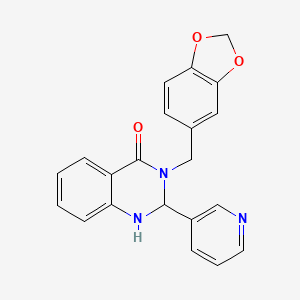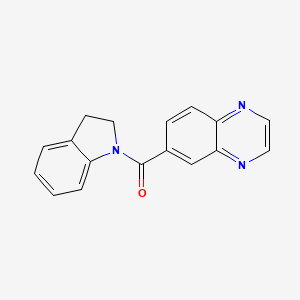
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDBM, and it belongs to the class of quinazolinone derivatives. BDBM has been extensively studied for its pharmacological properties, and it has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of BDBM is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 10A, which is involved in the regulation of dopamine signaling. BDBM has also been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19.
Biochemical and Physiological Effects:
BDBM has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases. BDBM has also been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BDBM has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. BDBM has also been shown to have good pharmacokinetic properties, which makes it a potential drug candidate for oral administration. However, BDBM has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells in culture. BDBM is also expensive to synthesize, which limits its availability for research purposes.
Orientations Futures
There are several future directions for the research of BDBM. One potential direction is to investigate its potential as a drug candidate for the treatment of COVID-19. BDBM has been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19. Another potential direction is to investigate its potential as a drug candidate for the treatment of cancer. BDBM has been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer. Finally, future research could investigate the potential of BDBM as a drug candidate for the treatment of inflammatory diseases. BDBM has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has shown promising results in various preclinical studies. It has potential therapeutic applications for the treatment of various diseases, including cancer, inflammatory diseases, and COVID-19. Further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of BDBM involves a multi-step process that includes the reaction of 2-aminopyridine with 2-cyanobenzaldehyde to form 2-(2-cyanobenzyl)pyridine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product, BDBM. The synthesis of BDBM has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
BDBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BDBM has been found to inhibit the activity of various enzymes and receptors, which makes it a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21-16-5-1-2-6-17(16)23-20(15-4-3-9-22-11-15)24(21)12-14-7-8-18-19(10-14)27-13-26-18/h1-11,20,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVILSPELQVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(NC4=CC=CC=C4C3=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453738.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-phenylphenyl)acetamide](/img/structure/B7453752.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide](/img/structure/B7453756.png)
![5-cyclopropyl-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453757.png)

![3'-[(1-Propyltetrazol-5-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7453774.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)
![N-(4-methoxyphenyl)-2-[[2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7453786.png)

![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)
![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)